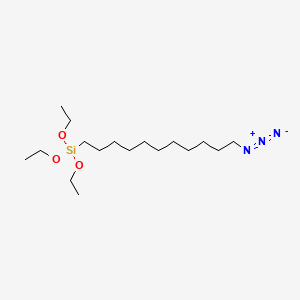

11-Azidoundecyltriethoxysilane

Description

Properties

Molecular Formula |

C17H37N3O3Si |

|---|---|

Molecular Weight |

359.6 g/mol |

IUPAC Name |

11-azidoundecyl(triethoxy)silane |

InChI |

InChI=1S/C17H37N3O3Si/c1-4-21-24(22-5-2,23-6-3)17-15-13-11-9-7-8-10-12-14-16-19-20-18/h4-17H2,1-3H3 |

InChI Key |

WCDFLYKXACDAES-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCN=[N+]=[N-])(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 11 Azidoundecyltriethoxysilane

Synthesis Routes for Azidoundecylsilane Precursors

Two principal strategies dominate the synthesis of azido-functionalized alkoxysilanes: the conversion of a halo-functionalized silane (B1218182) to an azide (B81097) via nucleophilic substitution, and the hydrosilylation of an azide-containing alkene.

One of the most direct and widely employed methods for synthesizing 11-Azidoundecyltriethoxysilane is through the nucleophilic substitution of a corresponding halogenated precursor, typically 11-Bromoundecyltriethoxysilane or 11-Chloroundecyltriethoxysilane. This reaction leverages the high nucleophilicity of the azide ion (N₃⁻) to displace the halide leaving group.

The general reaction is as follows: X-(CH₂)₁₁-Si(OC₂H₅)₃ + NaN₃ → N₃-(CH₂)₁₁-Si(OC₂H₅)₃ + NaX (where X = Cl, Br)

This conversion is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the sodium cation while leaving the azide anion highly reactive. The reaction is an Sₙ2-type substitution, and its efficiency is dependent on factors such as reaction temperature, time, and the nature of the leaving group (bromide being more reactive than chloride). Research on analogous systems, such as the conversion of chloro- and chloropropyl-functionalized silicas to their azido (B1232118) derivatives, has shown a strong dependence of the final azide density on these conditions. For instance, studies have demonstrated that higher temperatures and longer reaction times generally favor a higher degree of conversion. However, thermal stability of the resulting azide group must be considered, as some azido-functionalized silanes can decompose at elevated temperatures.

| Precursor | Azide Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| 11-Bromoundecyltriethoxysilane | Sodium Azide (NaN₃) | DMF | 80 - 100 | 12 - 24 | >90 |

| 11-Chloroundecyltriethoxysilane | Sodium Azide (NaN₃) | DMF | 100 - 120 | 24 - 48 | 80 - 90 |

An alternative synthetic route involves the hydrosilylation of an azide-functionalized terminal alkene, such as 11-azido-1-undecene, with triethoxysilane (B36694) (HSi(OC₂H₅)₃). This reaction, typically catalyzed by a platinum complex, forms the silicon-carbon bond and establishes the final structure in a single step.

The reaction is as follows: N₃-(CH₂)₉-CH=CH₂ + HSi(OC₂H₅)₃ --(Pt catalyst)--> N₃-(CH₂)₁₁-Si(OC₂H₅)₃

A key advantage of this method is the atom economy of the addition reaction. The choice of catalyst is critical to ensure high regioselectivity, leading to the terminal (anti-Markovnikov) addition of the silane to the alkene, which yields the desired linear product. Common catalysts for this transformation include Karstedt's catalyst and Speier's catalyst (hexachloroplatinic acid). The reaction must be conducted under carefully controlled conditions to prevent potential side reactions, including the reduction of the azide group by the hydrosilane. Low catalyst concentrations and moderate temperatures are generally employed to maintain the integrity of the azide functionality.

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving a high yield of this compound requires careful optimization of the chosen synthetic route.

For the nucleophilic substitution pathway , key parameters to optimize include:

Reactant Stoichiometry : An excess of sodium azide is typically used to drive the reaction to completion. A molar ratio of 1.5 to 3 equivalents of sodium azide relative to the halo-silane precursor is common.

Temperature : While higher temperatures increase the reaction rate, they can also promote side reactions or decomposition of the product. For the conversion of 11-bromoundecyltriethoxysilane, a temperature range of 80-100 °C is often optimal.

Solvent Purity : The use of anhydrous DMF is crucial, as the presence of water can lead to the hydrolysis of the triethoxysilane group, resulting in the formation of siloxanes.

For the hydrosilylation pathway , optimization focuses on:

Catalyst Loading : Platinum catalyst concentrations are typically in the range of 10-50 ppm. Higher loadings can lead to side reactions, while lower loadings may result in incomplete conversion or slow reaction rates.

Temperature Control : The reaction is exothermic, and careful temperature management is necessary to prevent runaway reactions and decomposition of the azide group. Temperatures are generally maintained between 60-80 °C.

Inhibitors : Small amounts of inhibitors may be added to prevent premature reaction during mixing and to control the reaction kinetics.

Purification and Isolation Protocols

After the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The purification protocol is critical for obtaining high-purity this compound suitable for sensitive surface modification applications.

A typical purification sequence involves several steps:

Filtration : In the nucleophilic substitution route, the reaction mixture is first cooled and filtered to remove the precipitated sodium halide salt (e.g., NaBr or NaCl).

Solvent Removal : The solvent (e.g., DMF) is removed from the filtrate under reduced pressure.

Extraction : The residue is often taken up in a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) and washed with water to remove any remaining salts and water-soluble impurities.

Drying : The organic phase is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, and then filtered.

Final Purification : The final and most critical step is purification by fractional vacuum distillation . Due to its high boiling point and sensitivity to hydrolysis, distillation must be performed under high vacuum to lower the boiling temperature and prevent thermal decomposition. Column chromatography on silica (B1680970) gel can also be employed for purification, particularly for smaller-scale syntheses, using a nonpolar eluent system (e.g., hexane/ethyl acetate).

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, which can confirm the presence of the azide group (characteristic stretch around 2100 cm⁻¹) and the integrity of the alkyltriethoxysilane structure.

Scalability Considerations in the Production of this compound

The transition from laboratory-scale synthesis to industrial-scale production of specialty functionalized silanes like this compound presents several challenges.

Choice of Synthetic Route : For large-scale production, the nucleophilic substitution route is often preferred due to the lower cost and handling requirements of sodium azide compared to platinum catalysts used in hydrosilylation. However, the hydrosilylation route offers better atom economy and potentially fewer waste streams if the catalyst can be efficiently recycled.

Process Safety : The use of sodium azide requires strict safety protocols due to its acute toxicity and potential to form explosive heavy metal azides. The thermal stability of the final product is also a key consideration, as accumulation of the azide compound at elevated temperatures during distillation could pose a hazard.

Reactor Design and Material : Reactors must be equipped for efficient heating, cooling, and stirring. Glass-lined reactors are often used to prevent side reactions with metal surfaces. For distillation, high-vacuum systems capable of handling viscous liquids are necessary.

Mechanistic Principles Governing 11 Azidoundecyltriethoxysilane Reactivity and Interfacial Assembly

Hydrolysis and Condensation Kinetics of the Triethoxysilane (B36694) Moiety

The covalent attachment of 11-Azidoundecyltriethoxysilane to hydroxyl-bearing surfaces, such as silicon dioxide, is a two-step process. First, the alkoxy groups (-OC2H5) hydrolyze in the presence of water to form reactive silanol (B1196071) groups (Si-OH). nih.gov Following hydrolysis, these silanols condense with hydroxyl groups on the substrate surface or with other silanol groups to form stable siloxane (Si-O-Si) bonds. nih.govethz.ch These consecutive and competitive reactions are fundamental to the formation of a durable monolayer. sci-hub.se

Hydrolysis: R-Si(OC2H5)3 + 3H2O → R-Si(OH)3 + 3C2H5OH

Condensation (with substrate): R-Si(OH)3 + HO-Substrate → R-Si(OH)2-O-Substrate + H2O

Condensation (intermolecular): 2 R-Si(OH)3 → (HO)2Si(R)-O-Si(R)(OH)2 + H2O

Influence of Catalysts on Silane (B1218182) Hydrolysis and Network Formation

The rates of both hydrolysis and condensation are highly dependent on pH and can be controlled through the use of acid or base catalysts. unm.edu The hydrolysis reaction is catalyzed by both hydronium (acid) and hydroxyl (base) ions, exhibiting its lowest rate at a neutral pH of approximately 7. unm.edu

Acid Catalysis: Under acidic conditions, a rapid initial hydrolysis of the alkoxy groups occurs, favoring the formation of silanol species. unm.eduresearchgate.net The subsequent condensation reaction proceeds at a slower rate, which allows for the formation of more extended, less-branched polymer networks. unm.eduresearchgate.net This approach is often selected to enhance the formation of silanols before significant self-condensation occurs. sci-hub.se

Base Catalysis: In basic conditions, both hydrolysis and condensation rates are accelerated. unm.edu This typically leads to the formation of more highly branched, colloidal-like particles rather than linear polymers. unm.edu For aminosilanes, which have a basic amine group, self-catalysis can occur, influencing the deposition process.

The choice of catalyst can significantly impact the kinetics of network formation, as illustrated by the gelation times for the related compound Tetraethoxysilane (TEOS) under various acidic catalysts.

| Catalyst | Concentration (mol/mol TEOS) | Initial pH | Gelation Time (hours) |

|---|---|---|---|

| HF | 0.05 | 1.90 | 12 |

| HCl | 0.05 | ~0.05 | 92 |

| HNO₃ | 0.05 | ~0.05 | 100 |

Data adapted from studies on TEOS hydrolysis and condensation, presented for illustrative purposes of catalytic effects. unm.edu

Factors Affecting Siloxane Bond Formation with Substrate Surfaces

The successful formation of a dense, stable this compound monolayer is contingent on several critical factors related to the substrate and reaction conditions.

Substrate Hydroxylation: The primary requirement for covalent attachment is the presence of hydroxyl (-OH) groups on the substrate surface. Silanes readily form condensation products with siliceous surfaces and other metal oxides, including those of aluminum, zirconium, and titanium. ethz.chgelest.com Pre-treatment of substrates, often involving cleaning with "piranha" solution or exposure to plasma, is a common practice to ensure a high density of surface hydroxyls.

Water Availability: Water is essential for the initial hydrolysis step. The amount of water present, whether in the bulk solvent or as a thin adsorbed layer on the substrate surface, significantly influences the reaction kinetics. nih.gov In vapor-phase deposition, controlling the amount of surface-adsorbed water is crucial for achieving uniform and reproducible monolayers. researchgate.net

Solvent: The choice of solvent can affect the reaction. Protic solvents can participate in hydrogen bonding, potentially influencing the reaction rates. unm.edu Anhydrous solvents, such as toluene (B28343), are frequently used in solution-phase deposition to minimize uncontrolled polymerization in the bulk solution and promote surface-specific reactions. nih.govresearchgate.net

Temperature: An increase in temperature accelerates the rates of hydrolysis, condensation, and, if applicable, the opening of other reactive groups. researchgate.net For vapor-phase deposition, temperature is a key parameter for controlling the deposition rate and final layer quality. nih.govfigshare.com

Formation Dynamics of Self-Assembled Monolayers (SAMs) from this compound

Self-assembled monolayers (SAMs) of this compound are highly ordered molecular layers formed spontaneously on a substrate. The formation process is driven by the covalent anchoring of the triethoxysilane group and the van der Waals interactions between the long undecyl chains.

Solvent-Based Deposition Methods for this compound SAMs

The most common method for forming SAMs is through the immersion of a substrate into a dilute solution of the silane. This process is typically carried out in an inert atmosphere, such as a nitrogen-filled glovebox, to prevent uncontrolled, moisture-induced polymerization in the solution, which can lead to the formation of uneven multilayers. nih.govresearchgate.net

A typical procedure involves immersing the cleaned, hydroxylated substrate in a toluene solution containing this compound (e.g., 2% v/v) and a catalyst like N,N-diisopropylethylamine for an extended period, such as 48 hours. researchgate.net Following immersion, the substrate is rinsed with appropriate solvents (e.g., toluene, acetone) to remove non-covalently bound molecules and then annealed to promote further cross-linking and stabilize the monolayer. researchgate.net However, research comparing deposition methods has shown that monolayers formed from the solution phase may be less dense than those formed via vapor deposition. nih.govfigshare.com

Vapor-Phase Deposition Techniques for this compound Monolayers

Chemical vapor deposition (CVD) offers a highly controlled method for producing uniform and reproducible azide-functionalized monolayers. researchgate.netnih.govfigshare.com This technique involves placing the substrate in a vacuum chamber with the silane precursor, which is then heated to generate a vapor. The deposition is carried out at reduced pressure and elevated temperatures. researchgate.netfigshare.com

Studies on the closely related 11-azidoundecyltrimethoxysilane have shown that vapor-phase deposition produces denser monolayers compared to solvent-based processes. nih.govfigshare.com The quality and density of the resulting SAM are highly dependent on the deposition temperature and time.

| Parameter | Condition A | Condition B | Outcome/Observation |

|---|---|---|---|

| Temperature | 60 °C | 145 °C | Higher temperature leads to faster formation of a dense monolayer. |

| Time | Longer deposition times required | Shorter deposition times sufficient | At 60°C, longer times are needed to achieve a similar N₃ density as at 145°C. nih.govfigshare.com |

| Pressure | 25 mbar (typical) | Reduced pressure is necessary for the vapor-phase process. | |

| Resulting Layer | Denser compared to solvent-based deposition | Vapor deposition leads to more tightly packed monolayers. nih.govfigshare.com |

Data derived from research on 11-azidoundecyltrimethoxysilane. nih.govfigshare.com

Molecular Packing and Orientation within this compound Adlayers

The final structure of the this compound adlayer is characterized by a high degree of molecular order. The covalent siloxane bonds anchor the molecules to the surface, while the hydrophobic interactions between the C11 alkyl chains drive them to pack closely in a relatively upright orientation.

Various surface analysis techniques are used to characterize the quality and structure of the monolayer.

| Technique | Finding/Observation | Reference |

|---|---|---|

| Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Confirms the incorporation of azido-alkyl chains into the monolayer and the formation of siloxane bridges with the underlying oxide substrate. | nih.govfigshare.com |

| X-ray Photoelectron Spectroscopy (XPS) | Shows that the terminal azide (B81097) (N₃) group is oriented upwards, away from the substrate surface, making it accessible for subsequent chemical reactions like "click" chemistry. | nih.govfigshare.com |

| Total Reflection X-ray Fluorescence (TXRF) | Used to determine the surface density of the azide groups after a reaction. A density of approximately 2.5 x 10¹⁴ N₃ groups/cm² has been reported for vapor-deposited layers. | nih.govfigshare.com |

| Contact Angle Goniometry & Ellipsometry | Assess the hydrophobicity and thickness of the layer, respectively, to confirm the formation of a uniform, dense monolayer. | researchgate.netnih.govfigshare.com |

Findings based on characterization of 11-azidoundecyltrimethoxysilane monolayers. researchgate.netnih.govfigshare.com

This well-defined orientation and high surface density of azide groups make SAMs of this compound an excellent platform for the covalent immobilization of biomolecules and other functional entities via azide-alkyne "click" reactions. researchgate.net

Long-Term Stability and Durability of this compound-Modified Surfaces

The long-term stability and durability of surfaces modified with this compound are critical determinants of their performance in various applications. This stability is primarily governed by the integrity of the siloxane bonds (Si-O-Si) that anchor the monolayer to the substrate and the chemical inertness of the terminal azide group and the undecyl chain under operational conditions. The principal mechanisms that can compromise the integrity of these modified surfaces over time include hydrolytic degradation of the siloxane network and thermal decomposition.

The primary degradation pathway for silane-based self-assembled monolayers (SAMs) in aqueous or humid environments is the hydrolysis of the siloxane bonds. This process is essentially the reverse of the initial condensation reaction that forms the monolayer. The presence of water can lead to the cleavage of Si-O-Si linkages, both between the silane molecules (inter-silane) and between the silane and the hydroxylated substrate surface (silane-substrate). This can result in the detachment of individual molecules or larger domains of the monolayer over time.

While specific long-term hydrolytic stability data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous aminosilane-derived layers. For instance, research on aminosilanes has shown that the presence of amine functionalities can catalyze the hydrolysis of siloxane bonds, potentially leading to a loss of the covalently attached silane layer when exposed to water, particularly at elevated temperatures. nih.gov However, the stability is also influenced by the length of the alkyl linker chain. nih.gov In the case of this compound, the long eleven-carbon chain may offer a degree of steric hindrance, partially protecting the underlying siloxane bonds from water ingress and subsequent hydrolysis.

The packing density of the monolayer also plays a crucial role in its hydrolytic stability. A well-ordered and densely packed monolayer, formed under optimized deposition conditions (e.g., in an anhydrous solvent at elevated temperatures), generally exhibits greater resistance to water penetration and, consequently, enhanced durability. nih.gov

The following table summarizes the key factors influencing the hydrolytic stability of silane-based SAMs, which are applicable to this compound-modified surfaces.

| Factor | Influence on Hydrolytic Stability | Rationale |

| Water/Moisture | Decreases stability | Promotes hydrolysis of siloxane (Si-O-Si) bonds, leading to monolayer degradation and detachment. |

| Temperature | Decreases stability (at elevated levels) | Accelerates the rate of hydrolytic cleavage of siloxane bonds. |

| pH of Environment | Can influence stability | Both acidic and basic conditions can catalyze the hydrolysis of siloxane bonds, though the specific effects can vary. |

| Alkyl Chain Length | Can increase stability | Longer alkyl chains can provide better steric protection for the underlying siloxane bonds against water ingress. |

| Monolayer Packing Density | Increases stability | A denser, more ordered monolayer presents a more effective barrier to water penetration. |

| Substrate Type | Influences initial bond formation and stability | The nature of the substrate's surface hydroxyl groups affects the initial silanization and the strength of the silane-substrate bond. |

Thermal stability is another critical aspect of the long-term performance of this compound-modified surfaces, especially in applications involving elevated temperatures. The degradation at high temperatures can occur through several mechanisms, including the cleavage of the C-C and C-Si bonds within the undecyl chain and the silane headgroup, as well as the decomposition of the terminal azide functionality.

For this compound, the azide group is a potential point of thermal instability, as organic azides can decompose at elevated temperatures, often to form highly reactive nitrenes. The specific decomposition temperature will depend on the molecular environment. However, the long alkyl chain is expected to be relatively stable. The degradation of the underlying siloxane network at very high temperatures is also a consideration.

The table below outlines the thermal degradation characteristics of analogous silane SAMs, providing an expected performance framework for this compound.

| Silane Type | Onset of Thermal Desorption/Decomposition (°C) | Substrate | Reference |

| Aminopropyltriethoxysilane (APTES) | 250 | Silicon | researchgate.net |

| 4-Aminobutyltriethoxysilane (ABTES) | Indefinitely stable up to 250 | Hydroxylated Silicon | researchgate.net |

| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDS) | 350 | Hydroxylated Silicon | researchgate.net |

It is important to note that the durability of this compound-modified surfaces in real-world applications will be influenced by a combination of factors, including the specific substrate, the quality of the initial monolayer formation, and the nature of the operational environment (e.g., presence of solvents, mechanical abrasion, UV exposure).

Advanced Characterization Methodologies for 11 Azidoundecyltriethoxysilane Modified Systems

Spectroscopic Techniques for Chemical Identity and Bonding Analysis

Spectroscopy is fundamental in verifying the covalent attachment and structural integrity of 11-Azidoundecyltriethoxysilane on a substrate. Each technique provides unique insights into the chemical nature of the modified surface.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. When analyzing a surface modified with this compound, XPS confirms the presence of silicon (Si), carbon (C), oxygen (O), and nitrogen (N).

High-resolution scans of the N 1s region are particularly crucial for confirming the integrity of the azide (B81097) group. The azide moiety typically presents two distinct peaks due to its three nitrogen atoms being in two different chemical environments. acs.org The central, positively charged nitrogen atom appears at a higher binding energy, while the two terminal nitrogen atoms appear at a lower binding energy. acs.org Studies on azide-functionalized surfaces have identified these peaks at approximately 405.6 eV and 402.1 eV, respectively, with an expected area ratio of about 1:2. acs.org An additional peak may be observed around 400.5 eV, which can be attributed to amine or amide species, potentially from contamination or azide group reduction. acs.orgnih.gov

High-resolution spectra for other key elements are also analyzed:

Si 2p: The silicon peak is used to confirm the presence of the silane (B1218182). Deconvolution of this peak can distinguish between Si-C bonds from the silane backbone and Si-O bonds formed with the substrate or through siloxane (Si-O-Si) cross-linking. nih.gov

C 1s: The carbon spectrum is typically deconvoluted into components representing the C-C/C-H bonds of the undecyl chain, C-N bonds, and C-O bonds from the ethoxy groups.

O 1s: The oxygen spectrum helps to characterize the Si-O-Si and Si-O-substrate bonds.

The quantitative analysis from XPS can also provide the atomic concentration of each element on the surface, further confirming the successful deposition of the silane layer. researchgate.net

Table 1: Typical XPS Binding Energies for this compound Components

| Element | Orbital | Binding Energy (eV) | Assignment |

|---|---|---|---|

| Nitrogen | N 1s | ~405.6 | Central nitrogen in azide (-N=N ⁺=N⁻) acs.orgnih.gov |

| Nitrogen | N 1s | ~402.1 | Terminal nitrogens in azide (-N =N⁺=N ⁻) acs.orgnih.gov |

| Silicon | Si 2p | ~102-103 | Si-O bonds |

| Carbon | C 1s | ~285.0 | C-C, C-H (alkyl chain) |

| Oxygen | O 1s | ~532-533 | Si-O bonds |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Verification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. For this compound, FTIR is used to verify the presence of its key chemical moieties, most notably the azide group.

The azide (N₃) functional group has a very strong and sharp characteristic absorption band due to its asymmetric stretching vibration (νas). This peak is typically found in the range of 2180-2120 cm⁻¹. gelest.com Its high intensity and location in a relatively uncongested region of the infrared spectrum make it a definitive marker for the presence of the azide. gelest.comresearchgate.net A weaker symmetric stretching vibration (νs) may also be observed near 1330 cm⁻¹. researchgate.net

Other important vibrational bands for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the undecyl chain and ethoxy groups are observed in the 3000-2850 cm⁻¹ region. libretexts.org

Si-O-C Stretching: Strong bands associated with the Si-O-C linkages of the ethoxysilane group are typically found around 1100-1000 cm⁻¹. The hydrolysis of these groups and subsequent formation of siloxane (Si-O-Si) bonds on a surface leads to the appearance of a broad, strong band in this same region.

C-H Bending: Bending or scissoring vibrations for the CH₂ groups of the alkyl chain appear in the 1470-1450 cm⁻¹ range. libretexts.org

By monitoring the disappearance of the Si-O-C bands and the appearance of Si-O-Si bands, FTIR can also be used to study the kinetics of hydrolysis and condensation of the silane on a surface. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 2180-2120 | Azide (-N₃) | Asymmetric Stretch gelest.com |

| 3000-2850 | Alkyl (C-H) | Stretch libretexts.org |

| 1470-1450 | Methylene (-CH₂-) | Bend (Scissoring) libretexts.org |

| 1100-1000 | Ethoxysilane (Si-O-C) | Stretch |

| 1100-1000 | Siloxane (Si-O-Si) | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure of this compound in solution before its application to a surface. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, distinct signals are expected for the different protons in the molecule:

Ethoxy Protons (-OCH₂CH₃): A quartet around 3.8 ppm (for the -OCH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons) are characteristic of the ethoxy groups attached to the silicon atom.

Azide-Adjacent Protons (-CH₂N₃): The methylene protons directly attached to the electron-withdrawing azide group are expected to resonate as a triplet at approximately 3.25 ppm.

Alkyl Chain Protons (-CH₂-): The protons of the long methylene chain will appear as a series of multiplets, largely overlapping in the 1.2-1.6 ppm region.

Silicon-Adjacent Protons (Si-CH₂-): The methylene protons alpha to the silicon atom are the most upfield, appearing as a triplet around 0.6 ppm.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. Key expected chemical shifts include the carbon attached to the azide group (~51 ppm), the carbons of the ethoxy group (~58 ppm for -OCH₂- and ~18 ppm for -CH₃), the carbon attached to the silicon atom (~10-15 ppm), and the various carbons of the undecyl chain (typically between 22-34 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Si-O-C H₂-CH₃ | ~3.8 (quartet) | ~58 |

| Si-O-CH₂-C H₃ | ~1.2 (triplet) | ~18 |

| C H₂-N₃ | ~3.25 (triplet) | ~51 |

| Si-C H₂- | ~0.6 (triplet) | ~10-15 |

| -(C H₂)₉- (internal) | ~1.2-1.6 (multiplets) | ~22-34 |

Raman Spectroscopy for Vibrational Characterization

Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. However, it is based on inelastic scattering of light rather than absorption. A key advantage of Raman spectroscopy for analyzing surface-modified systems is the weak signal from water, making it suitable for in-situ studies in aqueous environments. nih.gov

The most prominent Raman signal for this compound is the symmetric stretching mode of the azide group, which appears as a strong, sharp peak around 1360 cm⁻¹. researchgate.net This peak is highly characteristic and serves as an excellent fingerprint for the azide functionality. The asymmetric stretch, which is very strong in FTIR, is typically weaker in the Raman spectrum.

Other expected Raman signals include:

C-H stretching modes between 2800 and 3000 cm⁻¹.

Si-O stretching modes, which can provide information about the condensation state of the silane layer.

Surface-Enhanced Raman Spectroscopy (SERS) can be employed to drastically increase the signal intensity, allowing for the detection of even a monolayer of the silane on a suitable metallic substrate. nih.gov

Table 4: Characteristic Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~1360 | Azide (-N₃) | Symmetric Stretch researchgate.net |

| 2800-3000 | Alkyl (C-H) | Stretch |

| 600-800 | Silane (Si-C, Si-O) | Stretch |

Surface-Sensitive Microscopy for Morphological and Uniformity Assessment

While spectroscopic techniques confirm the chemical identity, microscopic methods are essential for evaluating the physical structure and quality of the silane layer on a substrate.

Atomic Force Microscopy (AFM) for Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. icspicorp.com It is an indispensable tool for assessing the quality of self-assembled monolayers (SAMs) formed by this compound.

By scanning a sharp tip over the surface, AFM can map out features and measure surface roughness with high precision. icspicorp.com For a well-formed silane monolayer, the AFM image should show a smooth and uniform surface. The success of the deposition can be quantified by measuring surface roughness parameters, such as:

Sa (Arithmetical Mean Height): The average deviation of the surface from the mean plane.

Sq (Root Mean Square Height): The standard deviation of the surface height.

A low Sa or Sq value is indicative of a dense, well-ordered monolayer. nih.govnih.gov Conversely, high roughness values, along with the appearance of bright spots or aggregates in the topography image, would suggest incomplete monolayer formation, molecular aggregation, or polymerization of the silane before surface attachment. nih.gov Therefore, AFM provides critical feedback on the optimization of the silanization process.

Scanning Electron Microscopy (SEM) for Surface Imaging

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high resolutions. In the context of surfaces modified with this compound, SEM is employed to assess the quality and uniformity of the self-assembled monolayer (SAM). The formation of a smooth, homogeneous silane layer is crucial for subsequent applications, such as the immobilization of biomolecules or the construction of biosensors.

In research focused on nanoparticle functionalization, SEM is utilized to image the nanoparticles after coating with materials including this compound. The nanoparticles are typically deposited on a silicon wafer for imaging. This allows for the assessment of nanoparticle aggregation and the uniformity of the coating on the nanoparticle surface.

While SEM provides valuable qualitative information about the surface topography, it is often used in conjunction with other techniques to obtain a more comprehensive understanding of the modified surface.

Macroscopic and Interfacial Characterization Techniques

Contact Angle Goniometry for Wettability and Surface Energy

Contact angle goniometry is a widely used method to determine the wettability of a solid surface, which in turn provides insights into the surface free energy and the success of surface modification. The technique measures the angle at which a liquid droplet interfaces with a solid surface. For surfaces modified with this compound, this measurement is a key indicator of the formation and quality of the self-assembled monolayer.

The triethoxysilane (B36694) group of this compound reacts with hydroxyl groups on substrates like silicon oxide, forming a covalent bond. The long undecyl chain then orients away from the surface, creating a new interface with significantly different properties from the original substrate. The terminal azide group provides a reactive site for further functionalization.

The change in the water contact angle before and after silanization provides evidence of the successful formation of the hydrophobic alkyl chain monolayer. A bare silicon oxide surface is typically hydrophilic, exhibiting a low water contact angle. Upon successful functionalization with this compound, the surface becomes more hydrophobic due to the exposed alkyl chains, leading to a significant increase in the water contact angle.

| Surface | Contact Angle (°) |

| Unmodified SiO2 wafer | 72.7 ± 0.9 |

This table presents the contact angle of an unmodified silicon dioxide wafer surface as a baseline for comparison with surfaces modified with this compound.

In one study, the contact angle of a blank SiO2 wafer piece was measured to be 72.7° ± 0.9°, indicating a relatively hydrophilic surface. Following silanization with this compound, a significant increase in contact angle would be expected, confirming the successful formation of a hydrophobic monolayer. The precise value of the contact angle for the this compound-modified surface can vary depending on the reaction conditions and the density of the resulting monolayer.

Ellipsometry for Film Thickness and Optical Properties

Ellipsometry is a non-destructive and highly sensitive optical technique used to determine the thickness and refractive index of thin films. It measures the change in polarization of light upon reflection from a surface. For systems modified with this compound, ellipsometry is an invaluable tool for accurately measuring the thickness of the self-assembled monolayer, providing a direct assessment of the layer's quality and completeness.

The formation of a monolayer of this compound on a substrate like silicon with a native oxide layer (Si/SiO2) can be monitored in real-time or characterized after the deposition process. The thickness of a well-formed, densely packed monolayer of long-chain alkylsilanes is typically in the range of 1-2 nanometers, consistent with the extended length of the molecule.

To determine the film thickness, a model of the surface is constructed, typically consisting of the bulk substrate (e.g., silicon), a thin layer of native oxide (e.g., SiO2), and the this compound monolayer. The refractive index of the silane layer is also a parameter in the model. For many organic thin films, the refractive index is assumed to be around 1.45. By fitting the experimental ellipsometric data to this model, the thickness of the silane layer can be precisely determined.

| Parameter | Value |

| Assumed Refractive Index of Silane Layer | ~1.45 |

This table indicates the typical refractive index assumed for organic thin films, including silane layers, in ellipsometric modeling.

Deviations from the expected monolayer thickness can indicate issues with the self-assembly process, such as incomplete coverage or the formation of multilayers. Therefore, ellipsometry serves as a critical quality control method in the preparation of this compound-modified surfaces for various applications.

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Kinetics

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties at a solid-liquid interface. It operates by monitoring the changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. A decrease in frequency corresponds to an increase in mass adsorbed on the sensor surface. The dissipation factor provides information about the rigidity or softness of the adsorbed layer.

In the context of this compound, QCM-D can be used to study the kinetics of the self-assembly process on a hydroxylated surface, such as a silicon dioxide-coated QCM-D sensor. By introducing a solution of this compound to the sensor surface, the adsorption and covalent binding of the silane molecules can be monitored in real-time.

The expected QCM-D response for the formation of a rigid and uniform monolayer would be a decrease in frequency (indicating mass uptake) and a small change in dissipation. The kinetics of this process, including the rate of adsorption and the time to reach a stable monolayer, can be extracted from the QCM-D data. This information is crucial for optimizing the silanization protocol.

| Parameter | Expected Change | Interpretation |

| Frequency (Δf) | Decrease | Mass adsorption of this compound |

| Dissipation (ΔD) | Small change | Formation of a rigid, uniform monolayer |

This table outlines the expected changes in QCM-D parameters during the successful formation of a monolayer of this compound and their interpretations.

Furthermore, QCM-D can be used to monitor subsequent molecular interactions with the this compound-modified surface. For example, after forming the azide-terminated monolayer, the "click" reaction with an alkyne-containing molecule could be followed in real-time, providing kinetic data on the surface functionalization reaction.

Surface Plasmon Resonance (SPR) for Adsorption and Binding Events

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor molecular binding events at the surface of a sensor chip in real-time and without the need for labels. The technique is based on the excitation of surface plasmons on a thin metal film (typically gold). The resonance angle at which this excitation occurs is sensitive to changes in the refractive index at the sensor surface, which is directly proportional to the mass of adsorbed molecules.

For systems involving this compound, SPR can be a powerful tool for characterizing the functionalization of a gold sensor surface and for studying subsequent binding events. Although silanization is more commonly performed on oxide surfaces, gold surfaces can be modified with a thin silica (B1680970) layer to enable silane chemistry.

Once the gold surface is functionalized with an this compound monolayer, the terminal azide groups provide a platform for the covalent attachment of biomolecules, such as proteins or DNA, that have been modified with a complementary reactive group (e.g., an alkyne for a "click" chemistry reaction).

The process of biomolecule immobilization can be monitored in real-time using SPR, providing information on the kinetics of the surface reaction (association and dissociation rates) and the amount of immobilized material. Following immobilization, the functionalized surface can be used to study the specific binding of an analyte to the immobilized biomolecule.

| Parameter | Unit | Information Provided |

| Response Units (RU) | RU | Change in mass on the sensor surface |

| Association Rate Constant (ka) | M⁻¹s⁻¹ | Rate of analyte binding to the immobilized ligand |

| Dissociation Rate Constant (kd) | s⁻¹ | Rate of analyte dissociation from the immobilized ligand |

| Equilibrium Dissociation Constant (KD) | M | Affinity of the binding interaction (kd/ka) |

This table summarizes the key parameters that can be obtained from an SPR experiment to characterize molecular binding events on a surface functionalized with this compound.

By analyzing the SPR sensorgram, which plots the change in response units over time, detailed information about the binding affinity and kinetics of the interaction can be obtained. This makes SPR an essential technique for the development of biosensors and other diagnostic platforms based on this compound-modified surfaces.

Research Applications of 11 Azidoundecyltriethoxysilane in Surface and Materials Engineering

Functionalization of Inorganic Substrates for Tailored Surface Properties

The ability of 11-Azidoundecyltriethoxysilane to form robust self-assembled monolayers (SAMs) on various inorganic surfaces is a cornerstone of its utility. The triethoxysilane (B36694) group readily hydrolyzes in the presence of trace amounts of water to form silanols, which then condense with hydroxyl groups present on the surface of inorganic materials, forming stable siloxane bonds. This process effectively grafts a long alkyl chain with a terminal azide (B81097) group onto the substrate, fundamentally altering its surface chemistry and properties.

Silicon Wafer Surface Modification for Device Fabrication

In the realm of microelectronics and biosensor development, the modification of silicon wafers is a critical step. The formation of well-ordered SAMs of this compound on silicon substrates provides a chemically defined and stable surface. nih.govnih.gov This functionalization is instrumental in passivating the silicon surface, reducing non-specific adsorption, and providing a platform for the subsequent attachment of specific biomolecules or other organic functionalities. The precise control over surface chemistry afforded by this silanization is crucial for the fabrication of high-sensitivity and high-specificity sensing devices. nih.gov

Glass and Quartz Surface Functionalization for Optical and Biological Platforms

Glass and quartz are staple materials for a wide range of optical and biological applications, including microscopy slides, waveguides, and microarrays. Functionalization of these siliceous surfaces with this compound transforms them into versatile platforms for the covalent immobilization of probes such as peptides, proteins, and nucleic acids. nih.gov This surface modification is a key enabling technology for the development of high-density microarrays used in proteomics and genomics research, allowing for the specific capture and detection of target molecules from complex biological samples. The azide-terminated surface provides a ready handle for "clicking" biomolecules of interest into place.

Metal Oxide Nanoparticle Coating and Surface Engineering

The surface properties of metal oxide nanoparticles, such as iron oxide, titanium dioxide, and zinc oxide, are critical to their performance in applications ranging from biomedical imaging and drug delivery to catalysis. neuroquantology.comnih.govnih.gov Coating these nanoparticles with this compound serves multiple purposes. It can enhance their dispersibility and stability in various solvents, prevent aggregation, and provide a functional handle for further modification. koreascience.krscirp.org For instance, azide-functionalized iron oxide nanoparticles can be subsequently decorated with targeting ligands or therapeutic agents via click chemistry, enabling the development of sophisticated theranostic agents. neuroquantology.com

| Substrate | Application of this compound Functionalization | Key Research Findings |

| Silicon Wafers | Biosensor and microelectronic device fabrication | Creates well-ordered and stable self-assembled monolayers, passivates the surface, and reduces non-specific binding. |

| Glass and Quartz | Microarrays, optical sensors, and biological platforms | Enables covalent immobilization of biomolecules (peptides, proteins) for high-density arrays and specific analyte capture. |

| Metal Oxide Nanoparticles | Biomedical imaging, drug delivery, catalysis | Enhances nanoparticle stability and dispersibility, and provides a platform for conjugating targeting ligands or drugs via click chemistry. |

| Ceramic Materials | Advanced composites and biomedical implants | Improves the interfacial adhesion between the ceramic and a polymer matrix, and allows for surface bio-functionalization. |

Creation of Chemically Active Platforms via Azide Termini

The true versatility of this compound lies in the reactivity of its terminal azide group. This functional group serves as a highly specific and efficient chemical handle for the attachment of a wide array of molecules through various ligation chemistries, most notably the "click chemistry" family of reactions.

Engineering of Surfaces for Polymer Grafting and Brush Formation

This compound is a key reagent for modifying surfaces to facilitate the controlled attachment of polymers, a process known as polymer grafting. This surface modification is fundamental to creating "polymer brushes," which are dense assemblies of polymer chains tethered by one end to a substrate. cmu.edu Due to high grafting density, the chains are forced to stretch away from the surface to avoid overlap, forming a brush-like structure. cmu.edu

The process begins with the formation of a self-assembled monolayer (SAM) of this compound on a hydroxylated substrate, such as silicon wafers, glass, or various metal oxides. The triethoxysilane headgroup of the molecule hydrolyzes and covalently bonds with the surface, creating a stable, uniform layer with the azide-terminated undecyl chains oriented away from the substrate. This azide-functionalized surface serves as a versatile platform for polymer attachment through two primary strategies: "grafting-to" and "grafting-from".

In the "grafting-to" approach, pre-synthesized polymers with a complementary reactive group, typically an alkyne, are attached to the azide-functionalized surface via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, a type of "click chemistry". sigmaaldrich.comsikemia.commdpi.com This method allows for the characterization of the polymer before grafting but can be limited in achieving high grafting densities due to the steric hindrance of the polymer coils impeding the access of incoming chains to the surface.

The "grafting-from" method involves immobilizing a polymerization initiator on the azide-functionalized surface, followed by in-situ polymerization of monomers from the surface. researchgate.net This technique can achieve much higher grafting densities, leading to the formation of well-defined, dense polymer brushes. researchgate.net The properties of the resulting polymer brush layer, such as thickness, density, and chemical functionality, can be precisely controlled by the polymerization conditions.

Table 1: Comparison of Polymer Grafting Strategies Using this compound

| Feature | "Grafting-To" Method | "Grafting-From" Method |

|---|---|---|

| Procedure | Pre-formed, end-functionalized polymers react with the azide-functionalized surface. | Initiator is attached to the surface, and monomers are polymerized from the surface. researchgate.net |

| Polymer Characterization | Polymer can be fully characterized before attachment. | Characterization of grafted polymers is more complex, often requiring cleavage from the surface. |

| Grafting Density | Generally lower due to steric hindrance of polymer chains. | Can achieve significantly higher grafting densities. researchgate.net |

| Layer Thickness | Typically limited by the molecular weight of the pre-formed polymer. | Thicker polymer layers can be grown by controlling polymerization time. |

| Typical Reaction | Azide-alkyne "click" chemistry. mdpi.com | Surface-initiated controlled radical polymerizations (e.g., ATRP, RAFT). |

Fabrication of Platforms for Heterogeneous Catalysis and Enzyme Immobilization

The immobilization of homogeneous catalysts and enzymes onto solid supports is a critical strategy for improving their utility in industrial processes. It combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the product stream and enhanced catalyst stability and reusability. This compound serves as an effective linker molecule for this purpose. gelest.com

The methodology involves first functionalizing an inorganic support material, such as silica (B1680970) gel, zirconia, or titanium oxide, with this compound. gelest.com This treatment coats the support with a layer of molecules presenting reactive azide groups. Subsequently, a catalyst or enzyme that has been chemically modified to contain an alkyne group can be covalently attached to the surface through the highly efficient and specific azide-alkyne cycloaddition reaction.

This covalent linkage ensures the stable anchoring of the catalytic species, preventing leaching during the reaction process. epo.org The long, flexible 11-carbon chain of the silane (B1218182) acts as a spacer arm, which can improve the accessibility of the immobilized catalyst or enzyme's active site to the reactants, thereby maintaining high catalytic activity. This technique has been successfully applied to immobilize a variety of molecules, from organometallic catalysts for chemical synthesis to enzymes for biocatalytic processes. gelest.comgoogle.com

Table 2: Components for Immobilization Platforms via this compound

| Component | Examples | Function |

|---|---|---|

| Inorganic Support | Silica gel, Glass beads, Metal oxides (TiO₂, ZrO₂, Al₂O₃) | Provides a high surface area, mechanically stable, and chemically inert solid phase. gelest.com |

| Coupling Agent | This compound | Forms a covalent bond with the support and provides a reactive azide group for subsequent attachment. |

| Molecule to be Immobilized | Organometallic complexes, Chiral catalysts, Enzymes (e.g., lipases, proteases), Antibodies | The active species that performs the desired chemical or biochemical transformation. |

| Attachment Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Highly specific and efficient covalent ligation reaction. |

Role in Micro- and Nanofabrication Methodologies

Integration in Lithographic Patterning for Microdevice Construction

The construction of functional microdevices relies on the ability to create spatially defined patterns of different materials and chemical functionalities on a substrate. This compound is a valuable tool in this context, as its ability to form self-assembled monolayers can be combined with lithographic techniques to generate chemically patterned surfaces.

Techniques like microcontact printing, a form of soft lithography, can be used to selectively apply this compound to specific regions of a substrate. In this process, an elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), is "inked" with the silane and then brought into contact with the surface. The silane is transferred only in the areas of contact, creating a high-resolution pattern of azide-functionalized regions adjacent to unmodified regions.

These patterned azide groups can then be used as chemical anchors for the subsequent, site-specific immobilization of other molecules, such as polymers, proteins, or DNA. For example, a surface could be patterned to create hydrophilic channels for guiding aqueous solutions, while the surrounding areas remain hydrophobic. This level of spatial control over surface chemistry is essential for fabricating the complex architectures required for many microdevices, including biosensors and microarrays.

Table 3: Steps for Patterning Surfaces using this compound and Microcontact Printing

| Step | Description | Purpose |

|---|---|---|

| 1. Stamp Fabrication | A master mold with the desired pattern is created using photolithography. PDMS is cast against the master and cured. | To create an elastomeric stamp with the negative of the desired surface pattern. |

| 2. Stamp Inking | The PDMS stamp is coated with a solution of this compound. | To load the stamp with the molecule to be patterned. |

| 3. Microcontact Printing | The inked stamp is brought into conformal contact with the substrate (e.g., a silicon wafer). | To transfer the silane from the stamp to the substrate only in the regions of contact. |

| 4. Post-Printing Modification | The patterned substrate is reacted with molecules containing a complementary functional group (e.g., an alkyne). | To covalently attach desired molecules in a spatially defined manner, creating a functional patterned surface. |

Applications in Microfluidic Systems and Lab-on-Chip Devices

Microfluidic and lab-on-a-chip (LOC) systems miniaturize and integrate laboratory functions onto a single small chip, offering advantages such as low sample consumption, fast analysis times, and high throughput. nih.govnih.gov The performance of these devices is highly dependent on the chemical and physical properties of the inner surfaces of their microchannels. This compound is widely used to precisely tailor these surface properties.

A primary application is the prevention of non-specific adsorption. The inner surfaces of microfluidic channels, often made of glass or PDMS, can adsorb proteins and other biomolecules, which can lead to sample loss, cross-contamination, and inaccurate results. researchgate.net By using this compound to graft anti-fouling polymers, such as polyethylene (B3416737) glycol (PEG), onto the channel walls, a protein-resistant surface can be created.

Furthermore, this silane is instrumental in creating active surfaces for specific biological assays within the chip. rsc.org For instance, by functionalizing the surface with azide groups, capture probes like antibodies or DNA oligonucleotides (modified with alkynes) can be immobilized at specific locations within a microchannel. avcr.cz When a sample flows through the channel, the target analyte is selectively captured and concentrated in this region, enabling sensitive detection. This capability is the foundation for many miniaturized diagnostic devices and biosensors. rsc.org

Table 4: Surface Modifications in Microfluidics using this compound

| Surface Modification Goal | Grafted Molecule/Polymer | Resulting Function in Microfluidic Device |

|---|---|---|

| Anti-Fouling | Polyethylene Glycol (PEG) | Prevents non-specific adsorption of proteins and cells, improving assay accuracy. |

| Biomolecule Immobilization | DNA Oligonucleotides, Antibodies, Peptides | Creates a capture surface for specific binding of target analytes for biosensing applications. avcr.cz |

| Control of Electroosmotic Flow (EOF) | Charged Polymers (Polyelectrolytes) | Modifies surface charge to control the direction and velocity of fluid flow under an electric field. |

| Hydrophobicity/Hydrophilicity | Hydrophobic (e.g., Polystyrene) or Hydrophilic (e.g., Polyacrylamide) Polymers | Creates patterns to control wetting and guide fluid flow in channels without physical barriers. |

Contribution to Hybrid Organic-Inorganic Materials Science

Hybrid organic-inorganic materials are composites that combine the distinct properties of organic polymers with those of inorganic solids at the molecular or nanometer scale. mdpi.com this compound is a quintessential molecular linker in the synthesis of these materials, enabling the formation of strong covalent bonds between the two disparate phases. gelest.comrsc.org

The dual functionality of the silane is critical. The triethoxysilane group can co-condense with other silicon or metal alkoxides (like tetraethoxysilane) during a sol-gel process to become an integral part of the resulting inorganic (e.g., silica) network. nih.gov Simultaneously, the terminal azide group provides a reactive site for covalently incorporating organic components. This allows for the creation of a seamless, covalently linked interface, avoiding the weak phase boundaries that can plague simple physical mixtures. gelest.com

By using this silane, researchers can design hybrid materials with tailored properties. For example, incorporating flexible polymer chains into a rigid silica network can enhance the material's toughness and fracture resistance. Conversely, integrating inorganic nanoparticles into a polymer matrix can improve its mechanical strength, thermal stability, and optical or electronic properties. mdpi.com The azide functionality offers a versatile chemical handle for attaching a wide array of organic molecules, from simple polymers to complex functional dyes or photoactive groups, enabling the creation of advanced functional materials.

Design of Multifunctional Hybrid Systems with Tunable Architectures

The true power of this compound in materials engineering is realized in its application to the design of multifunctional hybrid systems where the surface architecture can be precisely tuned. By immobilizing different alkyne-terminated molecules onto the azide-functionalized surface, a wide spectrum of properties can be imparted, including wettability, biocompatibility, and chemical reactivity. This "grafting-to" approach allows for the creation of surfaces with well-defined chemical and physical characteristics.

Research has demonstrated the ability to control surface wettability by clicking different functional groups onto an this compound-modified surface. For instance, the attachment of hydrophobic moieties, such as long alkyl chains or fluorinated molecules, can dramatically increase the water contact angle, rendering the surface superhydrophobic. Conversely, the immobilization of hydrophilic molecules, like polyethylene glycol (PEG) or charged species, can render the surface highly wettable. This tunability is critical for applications ranging from anti-fouling coatings to microfluidic devices.

Furthermore, the spatial arrangement of these functional molecules can be controlled to create patterned or gradient surfaces. By employing techniques such as microcontact printing or dip-pen nanolithography to selectively deposit the alkyne-containing molecules, researchers can create surfaces with regions of differing functionality. This allows for the development of sophisticated platforms for cell culture, biosensing, and directed self-assembly.

The creation of multifunctional surfaces is another key advantage. By using a mixture of alkyne-functionalized molecules, a single surface can be endowed with multiple properties. For example, a surface could be simultaneously patterned with cell-adhesive peptides and protein-repellent polymers, allowing for the precise control of cell attachment and growth. This capability is essential for the development of advanced biomaterials and lab-on-a-chip devices.

The following table summarizes research findings on the modification of surfaces functionalized with this compound and the resulting changes in surface properties:

| Alkyne-Functionalized Molecule | Substrate | Resulting Surface Property | Application Area |

| Ferrocene derivative | Gold Electrode | Electroactive surface for sensing | Electrochemistry, Biosensors |

| Biotin-alkyne | Silica | Bio-receptive surface for streptavidin binding | Biosensors, Diagnostics |

| Poly(ethylene glycol)-alkyne | Silicon Wafer | Protein-resistant, anti-fouling surface | Biomaterials, Medical Implants |

| Alkyne-terminated DNA | Glass | DNA microarray for hybridization studies | Genomics, Diagnostics |

| Fluorescent dye-alkyne | Silica Nanoparticles | Labeled nanoparticles for imaging | Bioimaging, Drug Delivery |

This ability to create complex and highly functional surfaces through the straightforward and efficient click chemistry of this compound-modified substrates underscores its importance in the ongoing development of advanced materials and surfaces with tunable and multifunctional architectures.

Theoretical and Computational Investigations of 11 Azidoundecyltriethoxysilane Systems

Molecular Modeling of 11-Azidoundecyltriethoxysilane Structure and Conformation

Molecular modeling is instrumental in understanding the intrinsic properties of the this compound molecule, including its three-dimensional structure and conformational flexibility. These properties dictate how the molecule interacts with its environment and organizes on a surface.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their geometry, stability, and reactivity. DFT calculations are typically performed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

For this compound, DFT calculations can elucidate the distribution of electron density, paying particular attention to the azide (B81097) (-N₃) and triethoxysilane (B36694) (-Si(OCH₂CH₃)₃) functional groups. The electronic structure of the azide group is critical for its subsequent chemical reactions, such as "click" chemistry, while the reactivity of the triethoxysilane headgroup governs its hydrolysis and condensation on hydroxylated surfaces.

DFT studies on similar organic azides have been used to analyze their ambiphilic nature in cycloaddition reactions. These calculations help in understanding the factors that control reactivity. The structure and electronic properties of organosilanes are also investigated using DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Table 1: Calculated Electronic Properties of a Model Alkyl Azide using DFT

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

Note: The values presented are illustrative and based on typical DFT calculations for similar long-chain alkyl azides. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can track the trajectory of a system over time, providing a detailed view of its conformational dynamics and interactions.

For an individual this compound molecule, MD simulations can explore its vast conformational space. The long undecyl chain allows for significant flexibility, and simulations can identify the most probable conformations in different environments (e.g., in a vacuum, in a solvent, or near a surface). All-atom MD simulations are particularly useful for studying the behavior of molecules in complex systems, such as at a solid-liquid interface.

MD simulations have been successfully used to study the conformational behavior of various molecules, revealing how interactions with their environment can induce specific structural changes. flinders.edu.au The insights gained from these simulations are crucial for understanding how this compound molecules will behave prior to and during the self-assembly process on a substrate.

Simulation of this compound Adsorption and SAM Formation

Understanding the process of self-assembled monolayer (SAM) formation is critical for controlling the properties of functionalized surfaces. Computational simulations provide a molecular-level picture of the adsorption process and the resulting structure of the monolayer.

The initial step in SAM formation is the adsorption of individual molecules onto the substrate. The strength and nature of this adsorption are key determinants of the final monolayer structure. Computational methods, particularly DFT, can be used to calculate the adsorption energy of this compound on various substrates like silica (B1680970) (SiO₂), gold (Au), or silicon (Si).

Simulations of similar molecules, such as (3-aminopropyl)triethoxysilane (APTES) on silica, show that organosilanes can adsorb stably and perpendicularly to the surface. chemrxiv.orgresearchgate.net The adsorption process typically involves the hydrolysis of the ethoxy groups followed by the formation of covalent siloxane (Si-O-Si) bonds with the hydroxylated surface. The presence of water is often crucial in this process. DFT calculations can model these reaction steps and determine their energy barriers. The adsorption energy is a key parameter that indicates the stability of the molecule on the surface. For instance, studies on water adsorption on silica surfaces have shown that the interaction energy is influenced by the number and type of hydrogen bonds formed. iphy.ac.cn

Table 2: Illustrative Adsorption Energies of a Model Triethoxysilane on a Hydroxylated Silica Surface

| Adsorption Mode | Calculated Adsorption Energy (kJ/mol) | Key Interactions |

| Physisorption (pre-hydrolysis) | -50 to -80 | Hydrogen bonding between ethoxy groups and surface hydroxyls. |

| Chemisorption (post-hydrolysis) | -150 to -250 | Formation of one or more covalent Si-O-Substrate bonds. |

Note: These are representative values for alkoxysilanes on silica. The actual values for this compound may vary.

Once adsorbed, this compound molecules organize into a densely packed monolayer. MD simulations are extensively used to predict the structure of these SAMs. acs.org By simulating a large number of molecules on a substrate surface, it is possible to observe their self-organization and characterize the resulting monolayer in terms of molecular packing, tilt angle, and film thickness. nih.govresearchgate.net

For long-chain alkylsilanes, van der Waals interactions between the alkyl chains play a significant role in the ordering of the SAM. The final structure is a balance between the molecule-substrate interaction, intermolecular interactions, and the steric constraints of the headgroups. Simulations have shown that factors like surface coverage significantly influence the orientation and structure of the molecules within the SAM. researchgate.netresearchgate.net For trichlorinated organosilanes, dense packing is typically observed. nist.gov

Table 3: Predicted Structural Parameters for an Idealized Alkylsilane SAM on Silica from MD Simulations

| Parameter | Predicted Value Range | Experimental Correlation |

| Surface Coverage | 4.0 - 5.0 molecules/nm² | Correlates with surface density measurements. |

| Average Tilt Angle (from surface normal) | 15 - 30 degrees | Can be compared with results from techniques like NEXAFS. |

| Monolayer Thickness | 1.5 - 2.0 nm | Correlates with ellipsometry measurements. |

Note: These values are typical for long-chain alkylsilanes and provide a basis for what can be expected for this compound SAMs.

Computational Studies of Azide Reactivity in Confined Surface Environments

The terminal azide group of the this compound SAM is its key reactive site for subsequent functionalization, most notably through azide-alkyne cycloaddition reactions ("click" chemistry). The confined environment of a densely packed SAM can influence the accessibility and reactivity of these azide groups.

Computational studies, often combining quantum mechanics (QM) for the reactive part and molecular mechanics (MM) for the environment (QM/MM methods), can be used to investigate these surface reactions. DFT calculations can be employed to study the reaction mechanism and determine the activation energies for the cycloaddition reaction. nih.gov Such studies have been performed for azide-alkyne cycloadditions on gold surfaces, showing that the reaction can proceed at room temperature. nih.govresearchgate.net

The simulations can explore how the orientation and local environment of the azide groups within the SAM affect their reactivity. For example, steric hindrance from neighboring molecules might increase the activation energy for the reaction. MD simulations can provide the necessary structural models of the SAM for these reactivity studies. The influence of catalysts, such as copper or ruthenium, on the surface reaction can also be modeled. flinders.edu.auacs.org These computational investigations are vital for optimizing reaction conditions and understanding the efficiency of surface functionalization.

Reaction Pathway Analysis for Surface-Bound Click Chemistry

When this compound is immobilized on a substrate like silica, its terminal azide group becomes available for "click chemistry," most notably the azide-alkyne cycloaddition. Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the potential reaction pathways. researchgate.netrsc.org The primary reaction pathways considered are the thermal (uncatalyzed) Huisgen 1,3-dipolar cycloaddition and the metal-catalyzed cycloadditions.

Thermal Pathway: The uncatalyzed reaction between the surface-bound azide and an alkyne requires significant thermal energy to overcome a high activation barrier. researchgate.net DFT calculations can model the transition state of this reaction, confirming the high energy requirements and explaining why it often leads to low yields or requires elevated temperatures. This pathway can also result in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, a lack of selectivity that computational models can predict by calculating the similar energy barriers for both reaction channels.

Catalyzed Pathways: Catalysts dramatically alter the reaction mechanism, providing lower energy pathways and ensuring high regioselectivity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. DFT studies have extensively modeled the CuAAC mechanism, which is understood to involve the formation of a copper-acetylide intermediate. rsc.orgnih.gov Calculations show that this intermediate then reacts with the azide through a low-energy transition state to exclusively form the 1,4-disubstituted triazole. rsc.orgacs.org Computational models can compare the energy profiles of mono- and bimetallic copper mechanisms, with calculations often pointing to the intermediacy of dinuclear copper acetylides having favorable energy barriers that account for the observed kinetics and regioselectivity. rsc.orgresearchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This pathway is notable for producing the opposite regioisomer, the 1,5-disubstituted triazole. acs.org Quantum mechanical modeling has been crucial in explaining this selectivity. researchgate.net DFT calculations support a mechanism involving the formation of a six-membered ruthenacycle intermediate. researchgate.netresearchgate.net By mapping the potential energy surface, these simulations demonstrate that the pathway leading to the 1,5-isomer is significantly more energetically favorable than the one leading to the 1,4-isomer, explaining the high selectivity of the RuAAC reaction. acs.org

| Pathway | Catalyst | Primary Product | Computational Insights (via DFT) |

|---|---|---|---|

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | High activation energy barrier; similar energy profiles for both regioisomers. |

| Copper-Catalyzed (CuAAC) | Copper(I) | 1,4-disubstituted triazole | Low-energy pathway via copper-acetylide intermediates; explains high reaction rate and selectivity. rsc.org |

| Ruthenium-Catalyzed (RuAAC) | Ruthenium(II) complexes (e.g., Cp*RuCl) | 1,5-disubstituted triazole | Distinct mechanism via a six-membered ruthenacycle intermediate; energetically favors 1,5-isomer formation. researchgate.netacs.org |

Influence of Surface Environment on Reaction Kinetics and Selectivity

The transition from a homogenous solution to a two-dimensional surface introduces several environmental factors that can significantly alter reaction kinetics and selectivity. Computational methods like Molecular Dynamics (MD) simulations and kinetic models are used to investigate these complex influences.

Steric Hindrance: Once this compound molecules form a self-assembled monolayer (SAM), the density and orientation of the undecyl chains can create significant steric hindrance. nih.gov MD simulations can model the conformational dynamics of these chains, predicting the accessibility of the terminal azide groups. nih.gov These simulations show that while alkyl chains are flexible, close packing in a dense SAM restricts their movement, which can impede the approach of bulky reactants or catalysts. nih.gov For instance, the slower reaction rate of RuAAC on surfaces compared to CuAAC has been computationally and experimentally linked to the larger size of the ruthenium catalyst complex, which experiences greater steric hindrance when trying to access the azide groups within the monolayer. nih.govacs.org

Selectivity: While catalyst choice is the primary driver of regioselectivity, the surface environment can fine-tune the reaction.

Solvent Effects: The nature of the solvent at the solid-liquid interface can influence reaction pathways. MD simulations are used to model the organization of solvent molecules around the SAM. This interfacial solvent structure can preferentially stabilize certain transition states or intermediates over others, potentially influencing the energy barrier and reaction rate.

Surface Functional Groups: The underlying substrate (e.g., silica) possesses surface functional groups like silanols, which can influence the local chemical environment. nih.gov The presence of these groups, along with the density of the azide-terminated silane (B1218182), affects surface polarity and wettability, which in turn can impact how reactants and catalysts adsorb and interact at the surface.

| Environmental Factor | Influence on Reaction | Relevant Computational Method |

|---|---|---|

| Reactant Diffusion | Can be a rate-limiting step, especially at initial stages. acs.org | Mixed surface reaction and diffusion-controlled kinetic models. researchgate.net |

| Steric Hindrance | Reduces accessibility of azide groups, slowing kinetics, particularly for bulky catalysts like Ru complexes. nih.govnih.gov | Molecular Dynamics (MD) simulations to model chain conformation and catalyst approach. |

| Solvent Structuring | Interfacial solvent organization can stabilize or destabilize transition states, affecting reaction rates. | Molecular Dynamics (MD) simulations. |

| Catalyst Size | Larger catalysts (e.g., Ru complexes) experience more steric hindrance, leading to slower kinetics on dense surfaces compared to smaller catalysts (e.g., Cu ions). acs.org | DFT for catalyst-reactant modeling; MD for steric interaction analysis. |

Future Research Directions and Emerging Paradigms for 11 Azidoundecyltriethoxysilane

Development of Sustainable Synthesis Routes and Green Chemistry Approaches

The future synthesis of 11-Azidoundecyltriethoxysilane is expected to align with the principles of green chemistry, focusing on minimizing environmental impact and enhancing process efficiency. Key research directions include:

Atom Economy and Waste Reduction: Future synthetic strategies will likely prioritize high atom economy, aiming to incorporate the maximum number of reactant atoms into the final product, thereby minimizing waste. primescholars.comrsc.orgmonash.edu Traditional multi-step syntheses may be replaced by more streamlined processes that reduce the generation of byproducts.

Solvent-Free and Alternative Solvent Systems: Research is anticipated to move towards solvent-free reaction conditions or the use of environmentally benign solvents. This reduces volatile organic compound (VOC) emissions and simplifies purification processes.

Catalytic Innovations: The development of novel, highly efficient, and recyclable catalysts will be crucial. This includes exploring non-precious metal catalysts for key reaction steps to reduce both cost and environmental concerns.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govacs.orgnih.gov The application of microreactor technology could lead to the on-demand and efficient synthesis of this compound with precise control over reaction parameters. researchgate.net